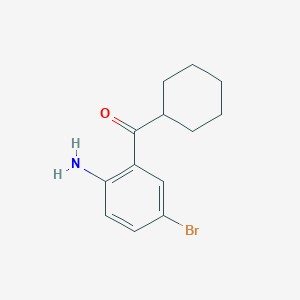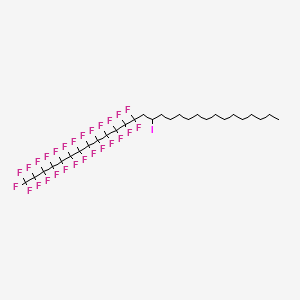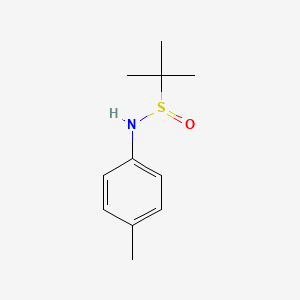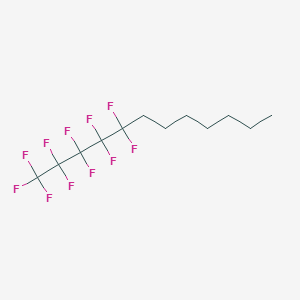
(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone” is a heterocyclic organic compound with a unique structure. Let’s break it down:
Chemical Formula: CHBrNO
IUPAC Name: 2-Amino-5-bromo-phenyl-cyclohexyl-methanone
This compound contains an imidazole ring fused to a cyclohexane ring, with a bromine atom and an amino group attached to the phenyl ring. Imidazole derivatives are known for their diverse chemical and biological properties, making this compound intriguing for further exploration.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes can yield “(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone.” One common approach involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate, followed by cyclization. Here’s a simplified scheme:
-
Synthesis of 2-aminobenzonitrile
- Start with benzaldehyde and ammonia.
- Convert benzaldehyde to benzonitrile (using cyanide or other methods).
- React benzonitrile with ammonia to obtain 2-aminobenzonitrile.
-
Formation of the Imidazole Ring
- Combine 2-aminobenzonitrile with sodium arylsulfinate (NaArSO2).
- Use a suitable solvent (e.g., THF/H2O mixture).
- Heat the reaction mixture to form the imidazole ring.
-
Bromination
- Introduce bromine (e.g., N-bromosuccinimide) to the imidazole ring.
- Obtain “this compound.”
Industrial Production:
Industrial-scale production may involve modifications of these synthetic steps, optimization, and purification processes.
Análisis De Reacciones Químicas
Reactions:
Bromination: The bromine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents:
- Bromine (Br2)
- Hydrogenation Catalysts (e.g., Pd/C)
- Strong Bases (e.g., NaOH)
Aplicaciones Científicas De Investigación
- Antibacterial : Investigate its potential as an antibacterial agent.
- Antitumor : Explore its effects on cancer cells.
- Anti-inflammatory : Study its anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism remains to be fully elucidated. it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, and metabolism.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to other imidazole derivatives, such as clemizole, astemizole, and metronidazole.
Propiedades
Fórmula molecular |
C13H16BrNO |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
(2-amino-5-bromophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H16BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2 |
Clave InChI |
MYQQQZDYPASJLM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)


![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)

![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)


